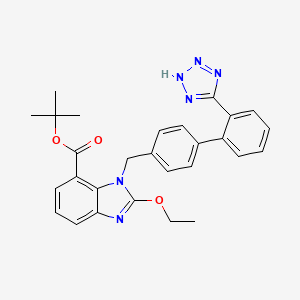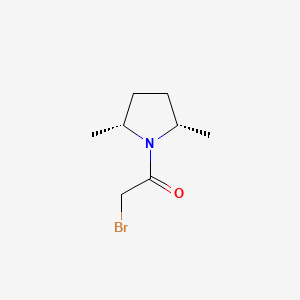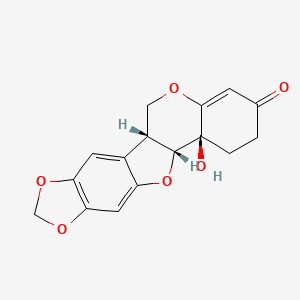
N-Methyl-L-DOPA-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-L-DOPA-d3 is a deuterated form of N-Methyl-L-DOPA, a derivative of L-DOPA. This compound is primarily used in scientific research to study metabolic pathways, pharmacokinetics, and the effects of deuterium labeling on biological systems. The deuterium atoms in this compound replace the hydrogen atoms, providing a stable isotope that can be traced in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuterium exchange. The process begins with the protection of the amino and carboxyl groups of L-DOPA. The hydroxyl groups are then methylated using methyl iodide in the presence of a base such as potassium carbonate. The protected N-Methyl-L-DOPA is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The deuterium exchange step is optimized to achieve maximum incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of N-Methyl-L-DOPA-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s journey through biological systems. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
L-DOPA: The parent compound used in the treatment of Parkinson’s disease.
N-Methyl-L-DOPA: The non-deuterated form of N-Methyl-L-DOPA-d3.
3-O-Methyldopa: A metabolite of L-DOPA.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1795785-63-5 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
214.235 |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3 |
Clave InChI |
QZIWDCLHLOADPK-LNEZGBMJSA-N |
SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O |
Sinónimos |
3-Hydroxy-N-(methyl-d3)-L-tyrosine; 3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine; N-Methyldopa-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


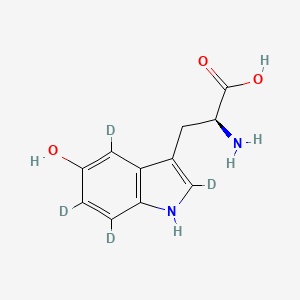
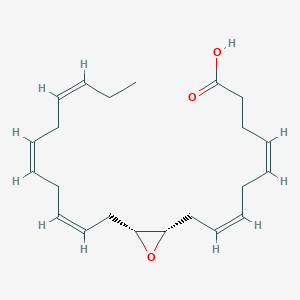
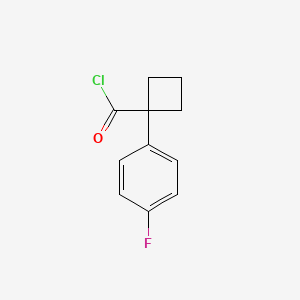
![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
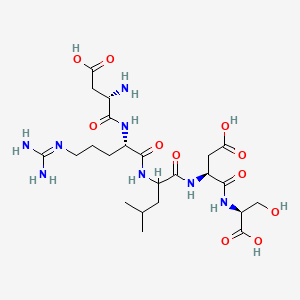
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
